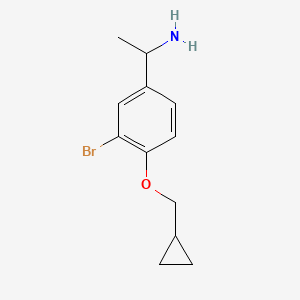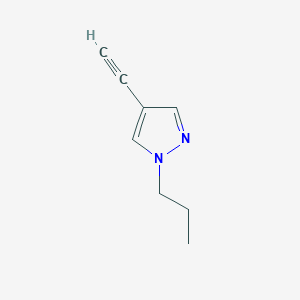
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring with a carboxylic acid group and a methylsulfanyl group attached. The presence of these groups contributes to the compound’s properties and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid are largely determined by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .Wissenschaftliche Forschungsanwendungen
Phase Transfer Catalysis Sulfanylation
Phase transfer catalysis (PTC) sulfanylation of certain cycloalkanones, including 2-methylsulfinylated derivatives, showcases the use of sulfanyl groups in synthetic organic chemistry. This process, which involves the transformation of cyclopentanone and other cyclic ketones, highlights the application of sulfanylation in enhancing molecular complexity and stability, particularly in methylsulfinyl derivatives compared to their p-tolylsulfinyl counterparts (Wladislaw et al., 2004).
Inhibition of RNA Methylation
Cycloleucine, an analog of 2-(methylsulfanyl)cyclopentane-1-carboxylic acid, demonstrates significant inhibition of RNA methylation. This property is exploited in the study of methylation processes within biological systems, providing insights into the regulation of gene expression and potential therapeutic targets (Dimock & Stoltzfus, 1979).
Enzymatic Synthesis Inhibition
The structural analogs of L-methionine, including cycloleucine, serve as inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a critical methyl donor in numerous biological processes. This application is crucial for understanding the biochemical pathways involving methionine and designing inhibitors that can modulate these pathways for therapeutic purposes (Coulter et al., 1974).
Carboxylic Acid Isostere
Exploration of cyclopentane-1,3-diones as carboxylic acid isosteres in drug design showcases another significant application. This research demonstrates the potential of cyclopentane-1,3-dione to substitute the carboxylic acid functional group, contributing to the development of novel therapeutics with improved physicochemical properties (Ballatore et al., 2011).
Eigenschaften
IUPAC Name |
2-methylsulfanylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWERMNICRWLMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




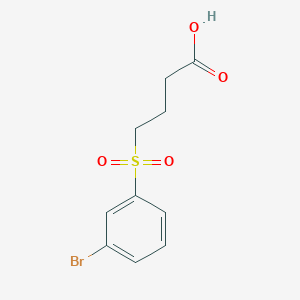
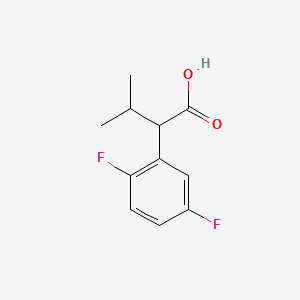
![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)


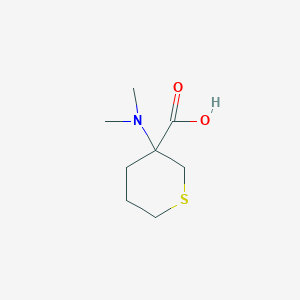

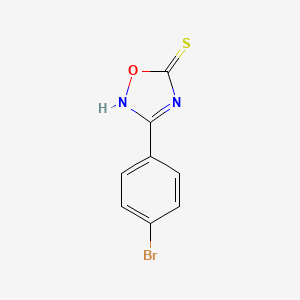
amine](/img/structure/B1529334.png)
